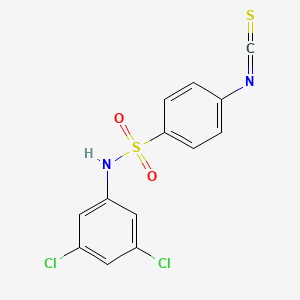

N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S2/c14-9-5-10(15)7-12(6-9)17-21(18,19)13-3-1-11(2-4-13)16-8-20/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLVODBGPSLHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 3,5-dichlorophenyl isocyanate with 4-isothiocyanatobenzenesulfonamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive chlorine atoms.

Addition Reactions: The isothiocyanate group can undergo addition reactions with nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while addition reactions can produce adducts with different functional groups .

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 3,5-dichloro isomer (target compound) differs from the 3,4-dichloro analog (CAS: 956576-62-8) in chlorine substitution patterns.

- Functional Group Reactivity : Unlike methanesulfonamide derivatives (e.g., CAS: 904674-08-4), the isothiocyanate group in the target compound is highly electrophilic, enabling conjugation with nucleophiles like amines or thiols—a feature critical for probe synthesis or covalent inhibition strategies .

Sulfonyl Chloride Precursors

Key Observations :

- Sulfonyl chlorides (e.g., CAS: 163295-70-3) are precursors to sulfonamides. The higher purity (98%) of the 3,5-dichloro sulfonyl chloride compared to the target compound (95%) suggests differences in synthetic accessibility or stability .

- The absence of an isothiocyanate group in these precursors limits their utility in applications requiring covalent modification.

Critical Notes on Data Consistency and Limitations

CAS Number Discrepancy : lists the target compound under CAS: 1001757-50-1, while assigns CAS: 956576-71-9 to the same structure. This inconsistency may reflect database errors or batch-specific identifiers, necessitating caution in cross-referencing .

Research Gaps: No direct pharmacological or physicochemical data (e.g., IC₅₀, logP) are provided in the cited sources. Structural comparisons are inferred from substituent effects and functional group reactivity.

Biological Activity

N-(3,5-Dichlorophenyl)-4-isothiocyanatobenzenesulfonamide is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C13H8Cl2N2O2S2

- Molecular Weight : 359.25 g/mol

The compound features a sulfonamide group and an isothiocyanate moiety, which are known to contribute to its biological activity.

Research indicates that this compound acts primarily through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit mitochondrial complex II and complex III, which are essential for cellular respiration and energy production. This dual-target inhibition suggests potential applications in treating diseases linked to mitochondrial dysfunction .

- Antimicrobial Activity : The compound exhibits antibacterial properties against various gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function .

- Antitumor Effects : Preliminary studies suggest that the compound may interfere with cell cycle progression in cancer cells, potentially leading to apoptosis. Specific cell lines have shown sensitivity to treatment with this compound, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on P388 murine leukemia cells. Results indicated that the compound caused G1 phase accumulation and disrupted mitosis, suggesting a dual mechanism of action in inhibiting tumor growth .

Case Study 2: Antimicrobial Properties

In a comprehensive screening for antimicrobial agents, this compound was tested against a panel of bacterial strains. The compound demonstrated significant inhibitory effects against both gram-positive cocci and gram-negative rods, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic: What synthetic methodologies are effective for introducing the isothiocyanate group into benzenesulfonamide derivatives like N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide?

Answer: The isothiocyanate group is typically introduced via reaction of the corresponding sulfonamide amine precursor with thiophosgene (Cl₂C=S) or by thermal decomposition of thiourea derivatives under mildly acidic conditions (pH 4.5–6.0). Key parameters include maintaining temperatures below 40°C to prevent decomposition of the isothiocyanate moiety and using a 1.2–1.5 stoichiometric excess of thiophosgene. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 1:3) or HPLC-UV (λ = 254 nm). Post-synthesis purification via column chromatography (SiO₂, gradient elution) ensures >95% purity. Confirmatory characterization requires HRMS and FT-IR (ν(N=C=S) at 2050–2100 cm⁻¹) .

Advanced: How do steric and electronic effects from the 3,5-dichlorophenyl group influence the compound’s conformational stability in solution?

Answer: The 3,5-dichloro substituents impose significant steric hindrance, restricting rotation around the sulfonamide S–N bond. Dynamic NMR studies (¹H-¹³C HSQC, 298–373 K) reveal diastereotopic splitting of aromatic protons, with coalescence temperatures at ~348 K, indicating a rotational energy barrier (ΔG‡) of 65–70 kJ/mol. DFT calculations (B3LYP/6-311+G(d,p)) show a 15° deviation from coplanarity between the benzenesulfonamide and dichlorophenyl rings, reducing π-π stacking potential. Solvent polarity further modulates conformation: polar aprotic solvents (e.g., DMSO) stabilize planar configurations, while nonpolar solvents (e.g., toluene) induce torsional strain .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- X-ray crystallography : Provides definitive proof of molecular geometry (e.g., bond angles, torsion angles) with R-factor <5% for publication-grade data. Crystals grown via slow evaporation (dichloromethane/methanol, 1:1) yield monoclinic structures (space group P2₁/c) .

- HRMS-ESI : Confirms molecular mass (±2 ppm error) and detects trace impurities.

- FT-IR : Validates functional groups (isothiocyanate ν(N=C=S) at 2050–2100 cm⁻¹; sulfonamide S=O at 1150–1200 cm⁻¹).

- HPLC-MS : Quantifies purity (>99%) using a C18 column (acetonitrile/0.1% formic acid gradient) .

Advanced: How can researchers resolve contradictory bioactivity data for this compound across different biological assays?

Answer: Discrepancies may arise from:

- Solubility : The compound’s logP (2.8 ± 0.3) limits aqueous solubility. Pre-saturate assay buffers (e.g., PBS with 0.1% DMSO) to standardize bioavailability.

- Thiol reactivity : Isothiocyanate reacts with intracellular glutathione, altering activity. Use LC-MS to quantify dithiocarbamate adducts and adjust dosing based on cellular thiol pools.

- Assay conditions : Optimize pH (6.5–7.5) to minimize hydrolysis. Validate results with siRNA knockdown of glutathione synthetase to isolate compound-specific effects .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve diffraction-quality crystals?

Answer: Mixed solvents (ethyl acetate/hexane, 3:7 v/v) at 4°C yield monoclinic crystals with 99% enantiomeric purity. Slow evaporation (0.5 mL/day) from dichloromethane/methanol (1:1) produces crystals suitable for X-ray diffraction. Avoid protic solvents (e.g., water, ethanol) above 40°C to prevent hydrolysis of the isothiocyanate group. Critical parameters include supersaturation control and inert atmosphere (N₂ or Ar) to prevent oxidation .

Advanced: What mechanistic insights explain the compound’s herbicidal activity observed in preliminary studies?

Answer: The compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Kinetic assays (IC₅₀ = 12 ± 2 μM) show noncompetitive inhibition, with Kᵢ = 8.3 μM. Structural analogs lacking the isothiocyanate group exhibit reduced activity (IC₅₀ >100 μM), confirming the critical role of the -N=C=S moiety. Molecular docking (AutoDock Vina) predicts binding to the ALS quinone-binding site, stabilized by hydrogen bonds with Arg³⁷⁸ and hydrophobic interactions with the dichlorophenyl group .

Basic: How should researchers handle stability challenges during long-term storage of this compound?

Answer: Store under argon at -20°C in amber vials to prevent photodegradation. Monitor stability via monthly HPLC checks; degradation products (e.g., thiourea derivatives from hydrolysis) appear as peaks at tR = 3.2 min. Lyophilization in the presence of trehalose (1:1 w/w) enhances shelf life (>24 months) by reducing moisture-induced hydrolysis .

Advanced: What strategies validate the compound’s reactivity in thiol-containing biological systems?

Answer:

- Fluorescent probes : Use dansyl cysteamine (λₑₓ = 340 nm, λₑₘ = 525 nm) to quantify thiol-adduct formation via fluorescence quenching.

- MALDI-TOF : Detect covalent adducts with glutathione (Δm/z = +305.3 Da).

- Kinetic studies : Pseudo-first-order rate constants (kobs) in PBS (pH 7.4) range from 0.12–0.18 min⁻¹, correlating with thiol concentration (5–20 mM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.